3,4,5-trimethyl-N,N-diphenyl-1H-pyrazole-1-carboxamide
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Overview
Description
3,4,5-trimethyl-N,N-diphenyl-1H-pyrazole-1-carboxamide is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound, in particular, is characterized by the presence of three methyl groups and two phenyl groups attached to the pyrazole ring, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethyl-N,N-diphenyl-1H-pyrazole-1-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4,5-trimethylpyrazole with diphenylamine and a carboxylating agent under reflux conditions . The reaction is usually carried out in a solvent such as ethanol or dimethylformamide, with the addition of a base like sodium hydroxide to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethyl-N,N-diphenyl-1H-pyrazole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophiles like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield carboxylic acids, while reduction of nitro groups can produce amines .
Scientific Research Applications
3,4,5-trimethyl-N,N-diphenyl-1H-pyrazole-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,4,5-trimethyl-N,N-diphenyl-1H-pyrazole-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby exerting its biological effects. The specific pathways involved depend on the target enzyme or receptor .
Comparison with Similar Compounds
Similar Compounds
3,5-dimethyl-N,N-diphenyl-1H-pyrazole-1-carboxamide: Similar structure but with fewer methyl groups.
3,4,5-trimethyl-N,N-diphenyl-1H-pyrazole-1-sulfonamide: Contains a sulfonamide group instead of a carboxamide group.
Uniqueness
3,4,5-trimethyl-N,N-diphenyl-1H-pyrazole-1-carboxamide is unique due to the presence of three methyl groups and two phenyl groups, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
3,4,5-trimethyl-N,N-diphenylpyrazole-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-14-15(2)20-22(16(14)3)19(23)21(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCVBMAVQADYBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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